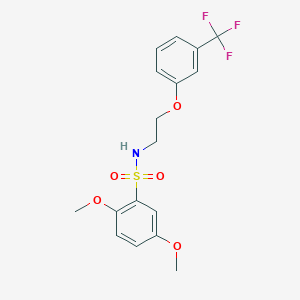

2,5-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO5S/c1-24-13-6-7-15(25-2)16(11-13)27(22,23)21-8-9-26-14-5-3-4-12(10-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNUOVPWUQQYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The methoxy groups are introduced via methylation reactions using methanol and a suitable catalyst. The trifluoromethyl-substituted phenoxyethyl group is then attached through a nucleophilic substitution reaction, often using a trifluoromethylated phenol derivative and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield benzoic acid derivatives, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

2,5-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s trifluoromethyl group increases lipophilicity (logP ~3.2) compared to non-fluorinated sulfonamides but remains less lipophilic than perfluorinated analogs (e.g., [52026-59-2], logP ~6.8). Perfluorinated compounds in Table 1 exhibit extreme hydrophobicity, limiting their biomedical utility but favoring industrial applications (e.g., coatings, surfactants).

Functional Group Diversity: The triethoxysilylpropyl group in [52026-59-2] enables covalent bonding to silica surfaces, suggesting use in material science . In contrast, the target compound’s methoxy and phenoxyethyl groups favor interactions with biological targets (e.g., enzymes requiring aromatic stacking).

Environmental and Safety Considerations :

- Perfluorinated analogs (e.g., [52026-59-2]) are persistent environmental pollutants due to strong C-F bonds, whereas the target compound’s single -CF₃ group may reduce bioaccumulation risks .

Biological Activity

The compound 2,5-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide , commonly referred to as a sulfonamide derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₈F₃N₃O₃S

- IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various sulfonamide compounds against Staphylococcus aureus and other pathogenic bacteria. The compound in focus demonstrated an inhibitory effect with an IC50 value indicating its potential as an antimicrobial agent.

| Compound | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.4 |

| Other Sulfonamides | E. coli | 12.0 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays against various cancer cell lines, including prostate (DU-145), cervix (HeLa), and breast (MCF-7), revealed that the compound induced apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A notable study assessed the effects of the compound on the MCF-7 breast cancer cell line:

- Method : MTT assay for cell viability.

- Findings : The compound exhibited an IC50 value of 8.5 µM, indicating substantial cytotoxicity against MCF-7 cells.

- Mechanism : The compound was found to induce apoptosis through caspase activation and disruption of mitochondrial membrane potential.

Neuroprotective Activity

Another area of research has focused on the neuroprotective effects of sulfonamide derivatives. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis.

Data Summary

| Activity | Cell Line/Model | Outcome |

|---|---|---|

| Anticancer | MCF-7 | IC50 = 8.5 µM |

| Neuroprotection | Neuronal Cells | Reduced apoptosis by 40% under oxidative stress conditions |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.

- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity.

- Neuroprotection Mechanism : It may modulate oxidative stress responses by upregulating antioxidant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.